

2,2-Dimethyl-4-oxopentanenitrile chemical properties and structure

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Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxopentanenitrile

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Abstract

2,2-Dimethyl-4-oxopentanenitrile is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique structure, incorporating a ketone, a nitrile, and a quaternary gem-dimethyl group, provides a platform for a diverse range of chemical transformations. This document provides a comprehensive overview of its chemical properties, structure, and synthetic methodologies. It is intended to serve as a technical resource for professionals in research and development.

Chemical Properties and Identification

2,2-Dimethyl-4-oxopentanenitrile is a small molecule featuring both a ketone and a nitrile functional group.^[1] These groups, along with the sterically hindering gem-dimethyl group, dictate its chemical reactivity and physical properties.^[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for **2,2-Dimethyl-4-oxopentanenitrile**.

Identifier	Value
IUPAC Name	2,2-dimethyl-4-oxopentanenitrile[2][3]
CAS Number	33235-13-1[1][2][4][5]
Molecular Formula	C ₇ H ₁₁ NO[1][2][4][5][6][7]
SMILES	CC(=O)CC(C)(C)C#N[2][5][6][7][8]
InChI	InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3[2][7]
InChIKey	XHJHGJBVBKYYJD-UHFFFAOYSA-N[1][2][7]

Physicochemical Properties

This table outlines the key physicochemical properties of **2,2-Dimethyl-4-oxopentanenitrile**. Experimental data for some properties like boiling and melting points are not readily available.

Property	Value
Molecular Weight	125.17 g/mol [1][2][4][5][6]
Exact Mass	125.084063974 Da[2]
Topological Polar Surface Area	40.9 Å ² [2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	2[2]
Rotatable Bond Count	2[2]
Complexity	161[2]

Molecular Structure and Reactivity

The molecular architecture of **2,2-Dimethyl-4-oxopentanenitrile** is central to its chemical behavior.[1] It is classified as a β -ketonitrile, where the nitrile and ketone groups are separated by a single carbon atom.[1]

Key Structural Features:

- **Ketone Group:** Located at the C4 position, the carbonyl carbon is electrophilic and a site for nucleophilic addition.^[1]
- **Nitrile Group:** The nitrile group at C1 can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions.^[1]
- **Gem-Dimethyl Group:** Two methyl groups are attached to the C2 position, creating a quaternary carbon.^[1] This feature provides steric hindrance and prevents deprotonation at the α -carbon to the nitrile.^[1]
- **Activated Methylene Group:** The C3 carbon, situated between the electron-withdrawing ketone and nitrile functionalities, is an activated methylene group, making its protons acidic and susceptible to deprotonation to form an enolate.^[1]

The interplay of these functional groups makes it a valuable intermediate for synthesizing more complex molecules, including various heterocyclic compounds.^[1]

Caption: Chemical structure of **2,2-Dimethyl-4-oxopentanenitrile**.

Synthesis and Experimental Protocols

The synthesis of **2,2-Dimethyl-4-oxopentanenitrile** presents the challenge of creating a quaternary carbon adjacent to a nitrile group.^[1]

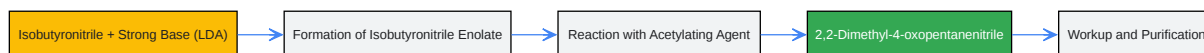
General Synthetic Approach: Enolate Acylation

A primary strategy for synthesizing **2,2-Dimethyl-4-oxopentanenitrile** involves the acylation of the enolate of isobutyronitrile (2-methylpropanenitrile).^[1]

Methodology:

- **Enolate Formation:** Isobutyronitrile is treated with a strong base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperatures to deprotonate the α -carbon, forming the corresponding lithium enolate. The presence of two methyl groups on the α -carbon ensures the formation of a single, specific enolate.^[1]

- **Acylation:** The enolate solution is then reacted with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group, forming the β -ketonitrile structure.[1]
- **Workup and Purification:** The reaction is quenched, and the product is extracted and purified, typically using column chromatography or distillation.



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Caption: General workflow for the synthesis of **2,2-Dimethyl-4-oxopentanenitrile**.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of **2,2-Dimethyl-4-oxopentanenitrile**.

- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by strong, sharp absorption bands corresponding to the key functional groups. A structurally similar isomer, 4,4-dimethyl-5-oxo-pentanenitrile, shows these characteristic absorptions.[1]
 - Nitrile ($\text{-C}\equiv\text{N}$) stretch: $2260 - 2200\text{ cm}^{-1}$ (medium intensity)[1]
 - Ketone (>C=O) stretch: $1725 - 1705\text{ cm}^{-1}$ (strong intensity)[1]
 - Alkane (C-H) stretch: $3000 - 2850\text{ cm}^{-1}$ [1]
- **Mass Spectrometry (MS):** GC-MS data for **2,2-Dimethyl-4-oxopentanenitrile** is available, which can be used to determine its molecular weight and fragmentation pattern for structural elucidation.[2]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While public database entries do not detail specific NMR data, ^1H and ^{13}C NMR spectroscopy would be critical for confirming the carbon skeleton and the chemical environment of the protons.

- X-ray Crystallography: Obtaining a single crystal for X-ray diffraction could be challenging if the compound is a liquid at room temperature.[1] However, this technique would provide the most definitive three-dimensional structural data.[1]

Applications in Synthesis

2,2-Dimethyl-4-oxopentanenitrile serves as a valuable building block in organic chemistry.[1] Its bifunctional nature allows for its use in the synthesis of a variety of more complex molecules.

Agrochemical Intermediates

This compound and its derivatives are important intermediates in the agrochemical industry. For instance, structurally related starting materials like isobutyronitrile are used in the synthesis of potent fungicides such as metconazole, a broad-spectrum triazole fungicide.[1] The synthesis of key intermediates for such fungicides can involve alkylation and cyclization reactions of molecules with the β -ketonitrile motif.[1]

Safety and Handling

Based on GHS classifications, **2,2-Dimethyl-4-oxopentanenitrile** is considered hazardous.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][5]
- Precautions: Appropriate personal protective equipment (PPE), such as gloves and eye protection, should be worn.[5] Work should be conducted in a well-ventilated area.

This product is intended for research use only and is not for human or veterinary use.[1][5]

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